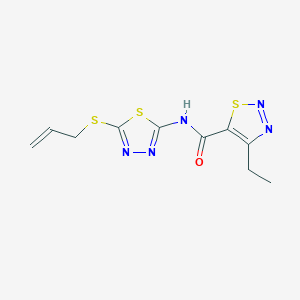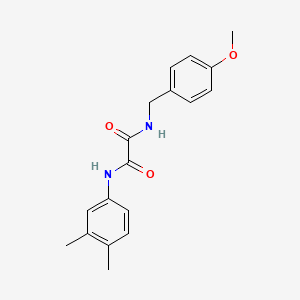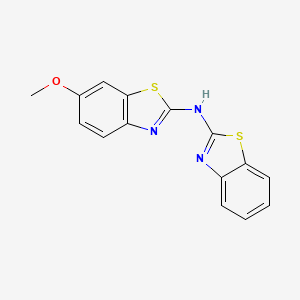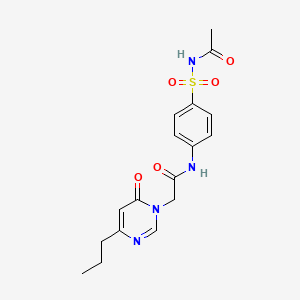
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine” is a complex organic molecule that likely contains a piperidine ring, a common feature in many pharmaceuticals and natural products . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that its synthesis involves the coupling of the appropriate methoxyphenyl and thiophenyl precursors with a piperidine ring. Protodeboronation of pinacol boronic esters is a common method used in the synthesis of complex organic molecules .Scientific Research Applications
Synthesis and Chemical Properties
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine and related compounds have been explored for their synthesis methodologies and chemical properties in scientific research. Studies have focused on the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, highlighting the role of these groups in modifying the reactivity and selectivity of methoxylation processes. Such research provides insights into the synthesis of functionalized piperidine derivatives under various conditions, enabling the development of novel compounds with potential applications in medicinal chemistry and materials science (Golub & Becker, 2015).
Pharmacological Properties
Compounds structurally related to 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine have been evaluated for their pharmacological properties, including their potential as selective serotonin receptor agonists. Such studies are crucial for the discovery of new therapeutic agents, especially for the treatment of gastrointestinal disorders. Research in this area has led to the identification of compounds that show promising prokinetic effects, potentially offering new treatments with reduced side effects compared to existing medications (Sonda et al., 2004).
Anticancer Activity
The search for novel anticancer agents has also involved the exploration of piperidine derivatives. Studies have shown that certain novel compounds, including those with a sulfone moiety, exhibit significant anticancer activity against various cancer cell lines, including breast cancer cells. Such research contributes to the ongoing effort to find more effective and safer anticancer therapies (Al-Said et al., 2011).
Molecular Structure Analysis
In addition to pharmacological studies, the molecular structures of piperidine derivatives have been analyzed through crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations. Such research aids in understanding the molecular conformation, intermolecular interactions, and reactive sites of these compounds, which is essential for the rational design of functional molecules for various applications (Kumara et al., 2017).
Antioxidant and Anticholinesterase Activity
Explorations into the antioxidant and anticholinesterase activity of sulfonyl hydrazone and piperidine derivatives underscore the potential of these compounds in developing treatments for oxidative stress-related diseases and neurodegenerative disorders. Such studies are crucial for identifying new therapeutic agents that can mitigate the effects of oxidative damage and improve cognitive functions (Karaman et al., 2016).
properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-20-14-5-2-3-7-16(14)22(18,19)17-10-8-13(9-11-17)15-6-4-12-21-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQOQWPYPUFADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2965022.png)

![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)



![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)

![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)
![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2965042.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)
![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)